Tridecanoic acid

Catalog No.
S571797
CAS No.
638-53-9
M.F
C13H26O2
M. Wt
214.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridecanoic acid

CAS Number

638-53-9

Product Name

Tridecanoic acid

IUPAC Name

tridecanoic acid

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)

InChI Key

SZHOJFHSIKHZHA-UHFFFAOYSA-N

SMILES

Array

solubility

0.033 mg/mL

Synonyms

NSC 25955; NSC 69131; Tridecylic Acid; n-Tridecanoic Acid; n-Tridecoic Acid

Canonical SMILES

CCCCCCCCCCCCC(=O)O

The exact mass of the compound Tridecanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 33 mg/l (at 20 °c)1.54e-04 m0.033 mg/ml at 20 °c0.033 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69131. It belongs to the ontological category of straight-chain saturated fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Tridecanoic acid (CAS: 638-53-9) is a 13-carbon straight-chain saturated odd-chain fatty acid (OCFA) that serves as a highly specialized precursor and analytical standard in chemoinformatics, lipidomics, and materials science. Unlike highly abundant even-chain fatty acids, this odd-chain compound is characterized by its negligible endogenous presence in mammalian systems, making it an indispensable internal standard for quantitative chromatography [1]. Furthermore, its odd-numbered carbon backbone induces a distinct crystal packing geometry that yields anomalous thermodynamic properties, including a highly specific melting point of approximately 41.5 °C and a robust latent heat of fusion (~177 J/g)[2]. These precise physical parameters drive its procurement for advanced thermal energy storage systems and the structural tuning of lyotropic liquid crystalline lipid nanoparticles [3].

Substituting tridecanoic acid with closely related even-chain analogs, such as lauric acid (C12:0) or myristic acid (C14:0), fundamentally compromises both analytical and thermodynamic workflows. In quantitative lipidomics, even-chain fatty acids are endogenously abundant in biological matrices, meaning their use as internal standards introduces severe baseline interference and invalidates recovery calculations [1]. In materials engineering, the substitution fails due to the 'alternation effect' in crystal packing: even-chain acids pack uniformly, whereas the terminal methyl groups of odd-chain acids like tridecanoic acid adopt a modified orientation that reduces inter-bilayer packing density [2]. This structural divergence means that despite having a longer carbon chain than lauric acid, tridecanoic acid exhibits a lower melting point, rendering even-chain substitutes completely non-viable for phase change materials (PCMs) or lipid nanoparticles (LNPs) engineered for specific low-temperature phase transitions [3].

Elimination of Endogenous Baseline Interference in GC-MS Lipidomics

In quantitative gas chromatography-mass spectrometry (GC-MS) workflows for fatty acid methyl ester (FAME) profiling, the selection of an internal standard dictates the accuracy of absolute quantification and recovery rates. Tridecanoic acid (C13:0) is utilized because it is virtually absent in mammalian and yeast lipidomes, presenting an endogenous background of <0.01%. In contrast, substituting with an even-chain analog like myristic acid (C14:0) introduces massive baseline interference, as C14:0 naturally occurs at concentrations of 1-5% in biological samples [1]. This >100-fold reduction in baseline overlap allows tridecanoic acid to provide a true zero-background reference peak, ensuring that integrated peak areas strictly reflect extraction recovery rather than endogenous lipid fluctuations [2].

Evidence DimensionEndogenous baseline interference in mammalian/biological matrices
Target Compound DataTridecanoic acid (<0.01% endogenous background)
Comparator Or BaselineMyristic acid (1.0% - 5.0% endogenous background)
Quantified Difference>100-fold reduction in baseline interference
ConditionsFAME GC-MS lipidomic profiling of biological tissue extracts

Guarantees accurate mass quantification and recovery validation in analytical workflows by eliminating signal overlap with endogenous lipids.

Melting Point Alternation for Precision Thermal Energy Storage

The procurement of fatty acids for organic phase change materials (PCMs) relies heavily on matching the solid-liquid transition temperature to the target application. Due to the well-documented melting point alternation effect in n-alkyl carboxylic acids, tridecanoic acid (C13:0) exhibits a melting point of approximately 41.5 °C. Counterintuitively, this is lower than the shorter even-chain comparator, lauric acid (C12:0), which melts at 43.2 °C [1]. Despite this lower transition temperature, tridecanoic acid maintains a high latent heat of fusion of 177 J/g, comparable to longer-chain fatty acids[2]. This thermodynamic anomaly is driven by the C'' crystal modification unique to odd-chain acids, which alters inter-bilayer packing density.

Evidence DimensionSolid-liquid phase transition temperature (Tm)
Target Compound DataTridecanoic acid (Tm ≈ 41.5 °C, Latent Heat = 177 J/g)
Comparator Or BaselineLauric acid (C12:0) (Tm ≈ 43.2 °C)
Quantified Difference1.7 °C lower melting point despite possessing an additional carbon atom
ConditionsDifferential Scanning Calorimetry (DSC) of bulk organic phase change materials

Allows materials engineers to achieve a lower thermal transition setpoint in eutectic mixtures without sacrificing latent heat capacity or reducing the carbon chain length.

Mesophase Transition Modulation in Lyotropic Liquid Crystalline Nanoparticles

In the formulation of lipid-based delivery systems, the addition of fatty acids to base lipids like monoolein or phytantriol dictates the self-assembled nanostructure. The incorporation of odd-chain fatty acids like tridecanoic acid induces unique phase transitions compared to even-chain counterparts. Because the terminal methyl group of an odd-chain fatty acid projects at a different angle within the lipid bilayer, it alters the critical packing parameter (CPP) of the membrane[1]. This structural divergence allows formulation scientists to trigger specific sequences of mesophase transitions (e.g., from fluid lamellar to inverted hexagonal HII or micellar cubic I2 phases) at different temperature thresholds than those achieved using myristic acid (C14:0) or lauric acid (C12:0) [2].

Evidence DimensionInter-bilayer packing density and critical packing parameter (CPP)
Target Compound DataTridecanoic acid (Odd-chain terminal methyl orientation, reduced packing density)
Comparator Or BaselineMyristic acid (Even-chain terminal methyl orientation, uniform packing density)
Quantified DifferenceAltered mesophase transition thresholds in monoolein/phytantriol dispersions
ConditionsSmall-angle X-ray scattering (SAXS) of lipid nanoparticle libraries

Provides formulation scientists with a precise chemical lever to tune the membrane fluidity and drug-release kinetics of lyotropic liquid crystalline delivery vehicles.

Internal Standardization in Quantitative GC-MS Lipidomics

Directly following from its negligible endogenous background in mammalian tissues, tridecanoic acid is the premier choice for internal standardization in fatty acid methyl ester (FAME) profiling. It is routinely spiked into biological samples prior to extraction to accurately quantify lipid recovery rates and correct for matrix effects without interfering with the quantification of biologically relevant even-chain fatty acids [1].

Eutectic Blends for Low-Grade Thermal Energy Storage (PCMs)

Leveraging its anomalous melting point alternation, tridecanoic acid is utilized in the synthesis of organic phase change materials (PCMs) and microcapsules. Its specific transition temperature of 41.5 °C and high latent heat (177 J/g) make it ideal for solar heat utilization systems, smart textiles, and optically-controlled heat batteries where precise thermal setpoints are required [2].

Structural Tuning of Lyotropic Liquid Crystalline LNPs

Because of its unique inter-bilayer packing density, tridecanoic acid is formulated into monoolein and phytantriol-based lipid nanoparticles (LNPs) to modulate mesophase behavior. It is selected when formulation scientists need to engineer specific phase transitions (such as inverted hexagonal or micellar cubic phases) for controlled release of small molecule therapeutics or imaging contrast agents [3].

Physical Description

White to off-white solid; [Acros Organics MSDS]
Solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

214.193280068 Da

Monoisotopic Mass

214.193280068 Da

Boiling Point

312.4 °C

Heavy Atom Count

15

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

44.5 °C

UNII

19936LIY2V

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 25 of 26 companies (only ~ 3.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

1.26e-05 mmHg

Pictograms

Irritant

Irritant

Other CAS

68002-90-4
638-53-9

Wikipedia

Tridecylic_acid

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Tridecanoic acid: ACTIVE

Dates

Last modified: 08-15-2023
1. T. Rezanka and K. Sigler “Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms” Progress in Lipid Research, vol. 48pp. 206-238, 20092. A. Hajra and N. Radin “Biosynthesis of the cerebroside odd-numbered fatty acids” Journal of Lipid Research, vol. 3 pp. 327-332, 19623. S. Alcorn et al. “Taxonomy and Pathogenicity of Erwinia cacticida sp. nov.” International Journal of Systematic Bacteriology, vol. 41 pp. 197-212, 19914. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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